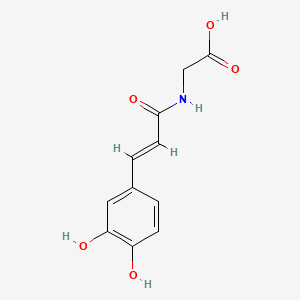

N-(E)-Caffeoyl-glycine

Description

Structure

3D Structure

Properties

CAS No. |

70120-43-3 |

|---|---|

Molecular Formula |

C11H11NO5 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |

InChI |

InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |

InChI Key |

ADSZIGUFCCRNIO-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N E Caffeoyl Glycine and Its Derivatives

Chemical Synthesis Approaches for N-(E)-Caffeoyl-glycine

The chemical synthesis of this compound, a caffeic acid amide derivative, is typically achieved through the condensation reaction between caffeic acid and glycine (B1666218). nih.gov This process generally involves the activation of the carboxylic acid group of caffeic acid to facilitate amide bond formation with the amino group of glycine.

A common strategy involves the use of coupling reagents to promote the amide linkage. For instance, N,N'-dicyclohexylcarbodiimide (DCC) is a frequently used coupling agent. mdpi.com The synthesis process starts with the reaction of caffeic acid with a suitable activating agent, which then reacts with the amino acid (glycine) to form the desired N-caffeoyl-amino acid.

Another approach involves the conversion of caffeic acid to its corresponding acyl chloride, which is a more reactive species. This can be achieved by treating caffeic acid with reagents like thionyl chloride. The resulting caffeoyl chloride can then be reacted with glycine to yield this compound. mdpi.com

Protective group chemistry is often essential in these syntheses to prevent unwanted side reactions. The phenolic hydroxyl groups of caffeic acid are typically protected before the coupling reaction and subsequently deprotected to yield the final product.

The table below summarizes a general synthetic scheme for this compound.

Table 1: Generalized Chemical Synthesis Scheme for this compound

| Step | Description | Reagents and Conditions |

| 1 | Protection of Caffeic Acid | Protection of the catechol hydroxyl groups of caffeic acid, for example, as acetyl or silyl ethers. |

| 2 | Activation of Carboxylic Acid | Conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester using coupling agents like DCC or HOBt/DIC. nih.gov |

| 3 | Coupling with Glycine | Reaction of the activated caffeic acid derivative with the amino group of glycine (or its ester derivative) in the presence of a base. |

| 4 | Deprotection | Removal of the protecting groups from the phenolic hydroxyls to yield this compound. |

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach can offer improved yields and reduced side products compared to purely chemical methods.

For the synthesis of this compound, enzymes such as lipases or proteases can be employed to catalyze the formation of the amide bond. These enzymes can exhibit high regio- and stereoselectivity, which is particularly advantageous when working with complex molecules.

A typical chemoenzymatic strategy might involve the enzymatic acylation of glycine with a caffeic acid derivative. The reaction is usually carried out in a non-aqueous solvent to favor the synthesis reaction over hydrolysis. The enzyme's active site orients the substrates in a way that facilitates the nucleophilic attack of the amino group of glycine on the activated carbonyl of the caffeic acid derivative.

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of chemoenzymatic synthesis of N-acyl amino acids are well-established and applicable. researchgate.netresearchgate.net

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with enhanced or novel biological properties. mdpi.com Modifications can be introduced at both the amino acid and the caffeic acid moieties.

The glycine residue in this compound can be replaced with other amino acids to investigate the influence of the side chain on the compound's activity. frontiersin.org This involves coupling caffeic acid with different amino acids using the chemical synthesis methods described in section 3.1.

The introduction of various amino acids can alter the polarity, lipophilicity, and steric properties of the resulting molecule. frontiersin.org For example, using amino acids with hydrophobic side chains can increase the lipid solubility of the derivative, potentially affecting its membrane permeability and interaction with biological targets.

The table below provides examples of N-caffeoyl amino acid derivatives that have been synthesized.

Table 2: Examples of N-Caffeoyl Amino Acid Derivatives

| Amino Acid Moiety | Resulting Compound | Potential Change in Property |

| Alanine | N-(E)-Caffeoyl-alanine | Increased hydrophobicity |

| Phenylalanine | N-(E)-Caffeoyl-phenylalanine | Introduction of an aromatic ring |

| Aspartic Acid | N-(E)-Caffeoyl-aspartic acid | Introduction of a charged side chain |

| Proline | N-(E)-Caffeoyl-proline | Introduction of a cyclic structure |

Modifications to the caffeic acid portion of the molecule can also lead to novel derivatives with altered properties. These modifications can include changes to the catechol ring or the acrylic acid side chain.

One common modification is the esterification or etherification of the phenolic hydroxyl groups. This can affect the antioxidant properties of the molecule, as the free hydroxyl groups are important for radical scavenging activity. mdpi.com

Another strategy involves altering the substitution pattern on the aromatic ring or modifying the double bond of the acrylic acid side chain. For example, hydrogenation of the double bond would yield N-dihydrocaffeoyl-glycine.

The synthesis of these derivatives generally involves starting with a modified caffeic acid precursor and then coupling it with glycine using the methods previously described.

Advanced Spectroscopic and Chromatographic Characterization of N E Caffeoyl Glycine

Chromatographic Separation Techniques for N-(E)-Caffeoyl-glycine in Complex Matrices

The analysis of this compound in natural extracts or other complex mixtures necessitates high-resolution separation techniques to isolate it from structurally related compounds. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the predominant methods for this purpose.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the separation of phenolic compounds like this compound. The separation is typically achieved on a C18 stationary phase, which provides excellent resolution for moderately polar compounds.

A typical HPLC system for the analysis of this compound would employ a binary solvent system with a gradient elution. The mobile phase usually consists of an aqueous solvent (A), often acidified with formic acid or trifluoroacetic acid to improve peak shape and resolution, and an organic solvent (B), such as acetonitrile (B52724) or methanol. The gradient starts with a high proportion of the aqueous phase, gradually increasing the organic phase concentration to elute more hydrophobic compounds.

Detection is most commonly performed using a diode-array detector (DAD) or a UV-vis detector. The caffeoyl moiety of the molecule exhibits a characteristic UV absorbance maximum, typically around 320-330 nm, which allows for selective detection and quantification.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | 325 nm |

| Expected Retention Time | 15-20 min |

For enhanced resolution, higher sensitivity, and faster analysis times, ultra-high performance liquid chromatography (UHPLC) is increasingly employed. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and significantly improved separation efficiency.

The coupling of UHPLC with mass spectrometry (MS) provides a powerful tool for the unambiguous identification of this compound, especially in complex matrices where co-elution with other compounds is possible. Electrospray ionization (ESI) is the most common ionization technique for this class of molecules, as it is a soft ionization method that typically produces an intact molecular ion.

While HPLC and UHPLC are the most widely used techniques, other advanced chromatographic methods can be applied for the preparative isolation or specialized analysis of this compound. Techniques such as counter-current chromatography (CCC) can be utilized for the large-scale separation and purification of this compound from crude plant extracts without a solid stationary phase, minimizing the risk of sample degradation.

Spectroscopic Characterization Methods for Structural Elucidation

Once isolated, the definitive structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic signals for both the caffeoyl and glycine (B1666218) moieties. The aromatic protons of the caffeoyl group will appear in the downfield region (typically δ 6.0-7.5 ppm). The trans-olefinic protons of the caffeoyl group will present as two doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-configuration. The methylene (B1212753) protons of the glycine unit will appear as a doublet due to coupling with the adjacent NH proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, the olefinic carbons, and the aromatic carbons of the caffeoyl moiety, as well as the α-carbon of the glycine residue. Generalizations from studies on caffeic acid derivatives suggest that acylation leads to predictable shifts in the carbon signals. beilstein-journals.orgnih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the connectivity of the molecule. COSY spectra will show correlations between coupled protons, while HMBC spectra will reveal long-range correlations between protons and carbons, definitively establishing the link between the caffeoyl and glycine units through the amide bond.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | ~7.05 | d | ~2.0 |

| H-5' | ~6.78 | d | ~8.0 |

| H-6' | ~6.95 | dd | ~8.0, 2.0 |

| H-α | ~6.30 | d | ~15.8 |

| H-β | ~7.40 | d | ~15.8 |

| Glycine-CH₂ | ~3.90 | d | ~6.0 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | ~125.5 |

| C-2' | ~114.8 |

| C-3' | ~145.0 |

| C-4' | ~148.0 |

| C-5' | ~115.9 |

| C-6' | ~121.2 |

| C-α | ~118.0 |

| C-β | ~140.0 |

| C=O (Amide) | ~166.0 |

| Glycine-CH₂ | ~41.5 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₁H₁₁NO₅).

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. For this compound, fragmentation is expected to occur at the amide bond, leading to the formation of a caffeoyl fragment and a glycine fragment. The fragmentation of the caffeoyl moiety itself can also provide structural information. The study of the fragmentation of similar molecules like caffeic acid and other amino acids provides a basis for predicting these patterns. researchgate.netuni-muenster.de

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Ion | Predicted m/z (Positive Mode) | Description |

|---|---|---|

| [M+H]⁺ | 238.06 | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | 220.05 | Loss of Water |

| [Caffeoyl moiety]⁺ | 163.04 | Cleavage of the Amide Bond |

Based on a thorough search of available scientific literature, detailed experimental data for the advanced spectroscopic and chromatographic characterization of the specific compound this compound is not publicly available. Consequently, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables as requested in the outline for the following sections:

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD)

Investigation of Biological Activities and Mechanisms in Vitro

Assessment of Antioxidant Activity of N-(E)-Caffeoyl-glycine In Vitro

The antioxidant potential of this compound is rooted in the structure of its caffeoyl moiety. Caffeic acid and its derivatives are recognized as potent antioxidants due to the catechol group (two adjacent hydroxyl groups on a phenyl ring), which is highly effective at donating hydrogen atoms to neutralize free radicals. The conjugation with glycine (B1666218), an amino acid, can modify its solubility and interaction with biological systems.

While direct experimental data for this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are limited, the activity can be inferred from studies on related caffeoyl-amino acid conjugates and caffeic acid itself. Caffeoyl derivatives consistently demonstrate significant radical scavenging capacity. For instance, various caffeoyl-peptide derivatives have been synthesized and shown to possess strong free radical scavenging activity, sometimes exceeding that of the parent caffeic acid. nih.gov The mechanism involves the donation of a hydrogen atom from the hydroxyl groups of the caffeic acid portion to the stable DPPH radical, quenching it and changing the solution's color from violet to yellow.

Studies on chitooligosaccharide-glycine Maillard reaction products also show significant DPPH and ABTS radical scavenging activity, highlighting the contribution of the glycine component to antioxidant potential when combined with other molecules. nih.gov Caffeoylquinic acids, which are esters of caffeic acid, also exhibit potent antioxidant effects in these assays. mdpi.com

Table 1: Comparative Radical Scavenging Activity of Related Caffeoyl Compounds

| Compound | Assay | IC50 / Activity | Source |

|---|---|---|---|

| Caffeoyl-Pro-His-Asn-NH2 | DPPH | 92.5% Scavenging | nih.gov |

| Caffeoyl-Pro-His-NH2 | DPPH | ~78.6% Scavenging | nih.gov |

| Chitooligosaccharide-Glycine MRPs | DPPH | 92.3% Scavenging | nih.gov |

This table presents data for structurally related compounds to illustrate the potential activity of this compound.

Lipid peroxidation is a key process in cellular damage, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Antioxidants can interrupt this process. Caffeoyl derivatives have demonstrated a strong capacity to protect against lipid peroxidation. nih.gov Specifically, they can prevent the copper-mediated in vitro oxidation of low-density lipoproteins (LDL), a critical event in atherosclerosis. This protection involves delaying the depletion of vitamin E and reducing the formation of proinflammatory lysophosphatidylcholine. nih.gov

Furthermore, studies on other caffeoyl-amino acid derivatives, such as Caffeoyl-Pro-His-NH2, have confirmed their ability to inhibit lipid peroxidation. nih.gov The glycine component may also play a role; while high concentrations of glycine alone have been shown in vitro to provoke some lipid oxidative damage in certain experimental models, its conjugation to the potent antioxidant caffeoyl moiety is expected to result in a net protective effect. nih.gov The primary mechanism is the scavenging of initiating radicals by the caffeoyl group, thus preventing the initial attack on polyunsaturated fatty acids.

Table 2: Lipid Peroxidation Inhibition by Related Caffeoyl Derivatives

| Compound | % Inhibition of Lipid Peroxidation (24h) | Source |

|---|---|---|

| Caffeoyl-Pro-His-Arg-NH2 | 86.2% | nih.gov |

| Caffeoyl-Pro-His-Lys-NH2 | 86.1% | nih.gov |

This table presents data for structurally related compounds to illustrate the potential activity of this compound.

The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism. researchgate.net The assay typically uses a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular radicals. An effective antioxidant will enter the cells and quench these radicals, reducing fluorescence.

Exploration of Other Biological Effects In Vitro (e.g., enzyme modulation, cellular responses)

The potential antimicrobial properties of this compound can be assessed by examining its constituent parts and related molecules. Caffeic acid itself possesses known antibacterial activity. Glycine has also been studied for its effects on bacteria; for example, it has been shown to restore sensitivity to antibiotics in some multidrug-resistant bacteria. nih.gov

Research into other glycine conjugates has identified antimicrobial action. A study on a compound produced by Pseudomonas aeruginosa, identified as Glycine, N-(m-anisoyl)-methyl ester, demonstrated distinct antibacterial and antitumor properties. journalskuwait.org Similarly, synthetic analogues of glycine betaine (B1666868) have been shown to have bacteriostatic and lethal effects, with their uptake into bacterial cells being dependent on osmoporters. researchgate.net These findings suggest that the glycine portion of this compound could contribute to or modulate antimicrobial effects, potentially by facilitating entry into microbial cells or by acting synergistically with the caffeoyl moiety. However, direct testing is required to determine the specific spectrum and potency of its antimicrobial activity.

Anti-inflammatory Pathways in Cell Culture Models

No research data is currently available on the in vitro anti-inflammatory effects of this compound in cell culture models. To investigate this, future studies would need to be conducted to assess its impact on various aspects of the inflammatory response, such as:

Cytokine Production: Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in immune cells (like macrophages or peripheral blood mononuclear cells) stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of this compound.

Signaling Pathways: Investigating the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, through techniques like western blotting to measure the phosphorylation of key signaling proteins.

Gene Expression: Analyzing the expression of inflammation-related genes using methods like quantitative polymerase chain reaction (qPCR).

Without such studies, any discussion on the anti-inflammatory pathways of this compound would be purely speculative.

Enzyme Inhibition Studies (e.g., related to metabolic enzymes)

Similarly, there is no published research on the enzyme-inhibiting properties of this compound. Potential areas of future investigation could include its effects on:

Cyclooxygenases (COX-1 and COX-2): These enzymes are key targets for anti-inflammatory drugs. An in vitro assay could determine the IC50 values of this compound for both COX isoforms.

Lipoxygenases (LOX): Another class of enzymes involved in the inflammatory cascade.

Metabolic Enzymes: Investigating its potential to inhibit enzymes involved in metabolic syndrome, such as α-glucosidase or pancreatic lipase, could reveal other therapeutic potentials.

Data from such studies would be essential to create informative tables and detailed descriptions of its enzyme inhibition profile.

Structure Activity Relationship Studies of N E Caffeoyl Glycine and Its Analogues

Impact of Caffeoyl Moiety Modifications on In Vitro Biological Activity

The caffeoyl moiety, derived from caffeic acid, is considered the primary pharmacophore responsible for many of the biological activities of these conjugates. Its structural characteristics, particularly the phenolic hydroxyl groups, are critical determinants of bioactivity.

Key findings from various studies indicate:

The Catechol Group is Essential: The presence of the 3,4-dihydroxy phenyl group, also known as the catechol group, is fundamental for potent antioxidant activity. This structure allows for the donation of hydrogen atoms to neutralize free radicals, and its presence is a common feature in many potent polyphenolic antioxidants. mdpi.com Studies comparing caffeoyl derivatives to their feruloyl counterparts (where one hydroxyl group is replaced by a methoxy (B1213986) group) consistently show that the caffeoyl compounds have superior antioxidant capacity. mdpi.commdpi.com This highlights that the free catechol group is vital for radical scavenging.

Hydroxylation Pattern: The number and position of hydroxyl groups on the phenyl ring significantly impact activity. Research has demonstrated that an increasing number of hydroxyl groups enhances the radical scavenging activity of caffeic acid amides. Furthermore, studies on related compounds like caffeoylquinic acids suggest that the number of caffeoyl groups attached to a core structure is directly related to certain biological effects, with a higher number of groups leading to increased activity. nih.gov

Role of the Double Bond: The α,β-unsaturated double bond in the propenoic acid linker contributes to the molecule's antioxidant potential. It enhances the resonance stability of the phenoxyl radical formed after hydrogen donation, thereby improving antioxidant activity. mdpi.com The specific (E)-configuration (trans) of this double bond is a defining stereochemical feature of the compound.

Free vs. Modified Hydroxyls: Modification of the phenolic hydroxyl groups, such as through methoxylation, has been shown to diminish bioactivity. Preliminary SAR studies on chlorogenic acid, a related compound, also indicate that the phenolic hydroxyls, and not the carboxyl group, are vital for its lipid-lowering activity. nih.govrsc.org This underscores the importance of maintaining free hydroxyl groups on the catechol ring for optimal biological function.

Influence of Amino Acid Moiety and Linkage on In Vitro Bioactivity

The conjugation of caffeic acid to an amino acid, such as glycine (B1666218), through an amide bond creates a new molecular entity with distinct properties. The nature of this amino acid and the linkage type are pivotal in modulating the compound's stability and biological activity.

Influence of the Amino Acid Moiety: Replacing glycine with other amino acids has been a key strategy to explore new SARs. The side chain of the amino acid can significantly influence the resulting analogue's properties, including its antioxidant capacity.

A study on a series of caffeoyl-prolyl-histidyl-Xaa-NH₂ derivatives, where 'Xaa' was a variable amino acid, provided detailed insights into the role of the amino acid side chain on antioxidant activity. The results, measured by the DPPH radical scavenging assay, showed that different amino acids imparted varying levels of potency. nih.gov For instance, the derivative containing asparagine (CA-PHN-NH₂) exhibited the highest radical scavenging activity. It is theorized that the amide side chain of asparagine may coordinate with the redox-active catechol moiety, further stabilizing its oxidized state and thereby enhancing its antioxidant function. nih.gov

| Caffeoyl-Peptide Analogue (CA-PHX-NH₂) (X = Amino Acid) | DPPH Radical Scavenging Activity (%) |

|---|---|

| Asparagine (Asn) | 92.5 |

| Phenylalanine (Phe) | 87.2 |

| Alanine (Ala) | 85.2 |

| Aspartic Acid (Asp) | 85.1 |

| Glycine (Gly) | 83.5 |

| Glutamine (Gln) | 70.8 |

| Serine (Ser) | 69.2 |

| Lysine (Lys) | 69.0 |

| (Reference Peptide, CA-PH-NH₂) | 65.5 |

| Glutamic Acid (Glu) | 62.7 |

| Arginine (Arg) | 56.1 |

Data sourced from a study on Caffeoyl-Prolyl-Histidyl-Xaa derivatives, demonstrating the influence of the third amino acid on antioxidant activity. nih.gov

Influence of the Linkage: The nature of the chemical bond connecting the caffeoyl and amino acid moieties also plays a role. While N-(E)-Caffeoyl-glycine features an amide bond, related compounds with ester linkages have also been studied. Research suggests that replacing an ester bond with an amide bond can increase the stability of the molecule, potentially protecting it from hydrolysis by esterase enzymes and increasing its bioavailability. nih.govrsc.org

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor in determining biological activity, as interactions with enzymes, receptors, and other biological targets are often highly stereospecific. researchgate.net

While glycine, the simplest amino acid, is achiral (it does not have a chiral center), the substitution of glycine with any other natural amino acid (except for glycine itself) introduces a chiral center at the α-carbon. This gives rise to the possibility of different stereoisomers (enantiomers), typically designated as L- or D-forms.

In nature, virtually all proteins are composed of L-amino acids. researchgate.net Consequently, biological systems, including enzymes and transport proteins, have evolved to recognize and interact preferentially with L-isomers. This principle strongly suggests that the stereochemistry of the amino acid moiety in N-caffeoyl-amino acid analogues would have a profound impact on their bioactivity.

Studies on other classes of chiral molecules have repeatedly confirmed the importance of stereochemistry. For instance, research into the stereoselective acylation of RNA by chiral amino acid derivatives demonstrated a significant preference for one enantiomer over the other. nih.gov It is therefore expected that N-caffeoyl analogues synthesized with L-amino acids would exhibit different biological activity profiles—including differences in absorption, metabolism, and target interaction—compared to their D-amino acid counterparts. Any rational drug design effort involving these compounds must consider the stereochemistry at the α-carbon of the amino acid as a critical variable for optimizing biological activity.

Computational Chemistry and Molecular Modeling of N E Caffeoyl Glycine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the distribution of electrons within N-(E)-Caffeoyl-glycine, which dictates its chemical reactivity and physical properties. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy, orbital shapes, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size. Studies on related compounds, such as caffeic acid, often utilize the B3LYP functional with basis sets like 6-31+G(d) or 6-311G(d,p) to optimize molecular geometry and predict electronic properties. nih.goviaea.org

For this compound, DFT calculations can elucidate several key aspects:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites for potential interactions.

Based on calculations for caffeic acid, the HOMO is typically localized over the catechol ring and the propenoic acid side chain, indicating these are the primary sites for electron donation (e.g., in antioxidant reactions). The LUMO is also distributed across this conjugated system. The addition of the glycine (B1666218) moiety is expected to modulate these electronic properties.

| Parameter | Description | Typical Calculated Values (for Caffeic Acid) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.7 eV | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.6 eV | researchgate.net |

| ΔEgap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 6.1 eV | researchgate.net |

| Dipole Moment | Measure of the molecule's overall polarity | ~ 2.0 - 5.0 Debye | nih.gov |

Note: Values are illustrative and based on calculations of related parent molecules (caffeic acid, glycine). The exact values for this compound would require specific calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy by better accounting for electron correlation.

For caffeic acid and its derivatives, ab initio calculations at the HF/6-31+G(d) level have been used to study optimized geometries and explain antioxidant activity. nih.gov These methods confirm findings from DFT, such as the planarity of the caffeoyl group and the distribution of spin density in the corresponding radical, which is crucial for understanding its free-radical scavenging mechanism. nih.govresearchgate.net Applying these methods to this compound would provide a high-accuracy benchmark for its electronic properties and reactivity descriptors.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. These simulations are governed by force fields, such as CHARMM, AMBER, or OPLS, which approximate the potential energy of the system. nih.gov

Molecular docking and MD simulations are instrumental in predicting how this compound might interact with biological targets like enzymes or receptors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It uses scoring functions to estimate the binding affinity (e.g., in kcal/mol) and identify key interactions. Docking studies on caffeic acid have shown that it forms hydrogen bonds with amino acid residues like SER, THR, ASP, and LYS, and pi-alkyl hydrophobic interactions with residues such as LEU and VAL in protein binding pockets. researchgate.netresearchgate.net For this compound, the catechol hydroxyls, the amide group, and the carboxylate of the glycine moiety are all potential sites for forming strong hydrogen bonds with a protein target.

MD Simulations of the Complex: Following docking, MD simulations of the ligand-protein complex can be run for tens or hundreds of nanoseconds to assess the stability of the binding pose and analyze the dynamics of the interaction. nih.gov These simulations can reveal how the ligand and protein adapt to each other and calculate the binding free energy with greater accuracy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). biorxiv.org Van der Waals and electrostatic interactions are typically the main contributors to the binding energy. nih.gov

| Interaction Type | Key Functional Groups on this compound | Potential Interacting Amino Acid Residues | Typical Binding Energy (Docking Score) |

| Hydrogen Bonds | Catechol -OH, Amide N-H and C=O, Glycine -COOH | Ser, Thr, Asp, Glu, Gln, Lys, Arg | -5 to -14 kcal/mol |

| Hydrophobic (pi-alkyl, pi-pi) | Benzene Ring | Leu, Val, Ala, Phe, Tyr | (contributes to overall binding energy) |

| Electrostatic | Glycine Carboxylate (-COO-) | Lys, Arg | (contributes to overall binding energy) |

Note: Data is compiled from typical values observed in docking studies of similar phenolic compounds and caffeic acid. researchgate.netbiorxiv.org

The behavior of this compound is significantly influenced by its environment, particularly the solvent (e.g., water). MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solvation shells and hydrogen bonding networks between the solute and solvent.

Alternatively, continuum solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM) can be combined with quantum chemical calculations to account for solvent effects more efficiently. ceon.rs These models represent the solvent as a continuous medium with a specific dielectric constant. Studies on glycine and related molecules show that solvent has a dramatic impact on properties like dipole moment and the stability of different ionic forms (zwitterionic vs. neutral). researchgate.net For this compound, simulations in an aqueous environment would be crucial for predicting its preferred conformation and stability in a biological context.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various types of spectra, which can aid in the interpretation of experimental data.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling, often show excellent agreement with experimental FT-IR and FT-Raman spectra, helping to assign specific bands to the vibrations of functional groups (e.g., O-H stretch, C=O stretch, N-H bend). For caffeic acid, calculations at the B3LYP/6-311++G** level have been used to assign its characteristic vibrational bands. nih.gov

NMR Spectra (1H and 13C): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). Theoretical predictions for caffeic acid have shown a strong correlation with experimental 1H and 13C NMR data. ceon.rsresearchgate.net

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions, corresponding to the absorption wavelengths (λmax). For caffeic acid, TD-DFT calculations accurately predict the main absorption bands resulting from π→π* transitions within the conjugated system. ceon.rsresearchgate.netresearchgate.net

| Spectrum Type | Computational Method | Predicted Property | Key Features for this compound | Reference |

| Infrared (IR) | DFT (e.g., B3LYP/6-311+G(d,p)) | Vibrational Frequencies (cm-1) | O-H (catechol), N-H (amide), C=O (amide, acid), C=C (alkene, ring) stretches | nih.govceon.rs |

| 1H NMR | DFT/GIAO | Chemical Shifts (ppm) | Signals for aromatic, vinyl, and glycine protons | ceon.rsresearchgate.net |

| 13C NMR | DFT/GIAO | Chemical Shifts (ppm) | Signals for aromatic, vinyl, amide, and carboxyl carbons | ceon.rsresearchgate.net |

| UV-Vis | TD-DFT | Absorption Maxima (λmax, nm) | Intense bands around 290-330 nm due to π→π* transitions in the caffeoyl moiety | ceon.rsresearchgate.net |

Note: Predicted values are based on studies of the parent compound, caffeic acid.

Enzymatic Transformations and Metabolic Fate Studies

In Vitro Enzymatic Hydrolysis and Degradation Pathways of N-(E)-Caffeoyl-glycine

The primary enzymatic transformation of this compound in vitro is the hydrolysis of the amide bond that links the caffeic acid moiety to the glycine (B1666218) molecule. This cleavage results in the release of its two constituent components: caffeic acid and glycine. This hydrolytic process is a common metabolic pathway for N-acyl-alpha amino acids.

The degradation pathway does not stop at this initial hydrolysis. The liberated caffeic acid is susceptible to further enzymatic modifications. In various in vitro systems, particularly those involving microbial enzymes, caffeic acid undergoes a series of biotransformations. These can include reduction of the propenoic acid side chain, dehydroxylation of the catechol ring, and decarboxylation. Glycine, being a fundamental amino acid, enters the general metabolic pool where it can be utilized for protein synthesis or further catabolized.

A proposed in vitro degradation pathway for this compound is as follows:

Hydrolysis: this compound is hydrolyzed by acylases or hydrolases into caffeic acid and glycine.

Caffeic Acid Metabolism: The released caffeic acid is then metabolized, often by microbial enzymes, through various reactions such as reduction and dehydroxylation to form compounds like 3-hydroxyphenylpropionic acid.

Further Degradation: Subsequent reactions can lead to the formation of simpler phenolic compounds such as benzoic acid.

Metabolic Transformations in Model Biological Systems (excluding clinical human trials)

In vitro fermentation models using human fecal microbiota have demonstrated the significant role of gut bacteria in the metabolism of dietary phenolic compounds, including caffeic acid and its derivatives. nih.gov Although direct studies on this compound are not extensively detailed, the metabolic fate of structurally related compounds like chlorogenic acid (an ester of caffeic acid) provides a strong predictive model. Gut microbiota possess a wide array of enzymes capable of hydrolyzing ester and amide bonds, which are not typically cleaved by endogenous human digestive enzymes in the upper gastrointestinal tract. nih.gov

Therefore, it is anticipated that this compound, upon reaching the colon in an in vitro model, would be readily hydrolyzed by microbial enzymes to release caffeic acid. nih.gov Once liberated, the caffeic acid is extensively metabolized by the gut microbiota. nih.govresearchgate.net These microbial transformations are crucial as they convert the parent compound into smaller, potentially more bioavailable metabolites. nih.gov For instance, studies have shown that bacteria isolated from human feces can catalyze various reactions leading from caffeic acid to metabolites like m-hydroxyphenylpropionic acid. researchgate.net The composition of the gut microbiota can significantly influence the rate and profile of the metabolites produced. nih.gov

Based on in vitro studies of caffeic acid and related compounds, the enzymatic degradation of this compound is expected to produce a series of metabolites. The initial hydrolysis yields the primary metabolites, which are then further transformed by microbial action into secondary metabolites.

| Metabolite | Parent Compound | Transformation Type | Generating System (In Vitro Model) |

|---|---|---|---|

| Caffeic Acid | This compound | Hydrolysis | Microbial Enzymes (e.g., from gut microbiota) |

| Glycine | This compound | Hydrolysis | Microbial Enzymes (e.g., from gut microbiota) |

| 3-Hydroxyphenylpropionic Acid (3-HPP) | Caffeic Acid | Reduction and Dehydroxylation | Human Fecal Microbiota |

| Benzoic Acid | Caffeic Acid via 3-HPP | Side-chain degradation | Human Fecal Microbiota |

| 4-Vinylcatechol (4-VC) | Caffeic Acid | Decarboxylation | Lactobacillus species |

The metabolism of caffeic acid by human fecal microbiota in vitro has been shown to rapidly convert the substrate, with the identification of 3-hydroxyphenylpropionic acid (3-HPP) and benzoic acid as major microbial metabolites. nih.gov Furthermore, certain bacterial species like Lactobacillus johnsonii can decarboxylate caffeic acid to form 4-vinylcatechol (4-VC) in vitro. nih.gov

The metabolism of this compound is mediated by several types of enzymes, primarily those that can cleave the amide bond and subsequently modify the resulting caffeic acid.

Acylases (Amidohydrolases): These enzymes are prime candidates for the initial hydrolysis of this compound. Specifically, aminoacylases (EC 3.5.1.14) are known to hydrolyze N-acyl-L-amino acids. researchgate.net Acylase I from porcine kidney, for example, has demonstrated broad substrate specificity, including activity towards N-acetyl-glycine. nih.gov While its specific activity on a caffeoyl conjugate has not been detailed, its known function makes it a probable enzyme type for this reaction.

Hydrolases: This broad category of enzymes includes various microbial enzymes capable of cleaving amide bonds. The gut microbiome is a rich source of such hydrolases. Fatty Acid Amide Hydrolase (FAAH) is another enzyme that, while primarily known for its role in endocannabinoid signaling, also exhibits hydrolase activity towards a range of N-acyl amino acids. elifesciences.orgnih.gov

Esterases and Decarboxylases (Microbial): Following the initial hydrolysis, microbial enzymes act on the released caffeic acid. Cinnamoyl esterases, found in various gut microbes like Lactobacillus species, are responsible for hydrolyzing chlorogenic acid, and similar activities could contribute to the breakdown of related compounds. nih.gov Hydroxycinnamate decarboxylases are another class of microbial enzymes that convert hydroxycinnamic acids like caffeic acid into their corresponding vinyl derivatives. nih.gov

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Source (in model systems) |

|---|---|---|---|

| Aminoacylase (Amidohydrolase) | Acylase I | Hydrolysis of the N-acyl bond to release caffeic acid and glycine. | Porcine Kidney |

| Hydrolase | Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of N-acyl amino acids. | Mammalian Liver (in vitro preparations) |

| Esterase/Amidase (Microbial) | Cinnamoyl Esterase | Hydrolysis of caffeic acid conjugates (by analogy). | Gut Microbiota (e.g., Lactobacillus) |

| Decarboxylase (Microbial) | Hydroxycinnamate Decarboxylase (HCD) | Decarboxylation of caffeic acid to 4-vinylcatechol. | Gut Microbiota (e.g., Lactobacillus) |

Future Directions and Research Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways for N-(E)-Caffeoyl-glycine

The complete biosynthetic pathway of this compound in organisms has not yet been fully elucidated. While the synthesis of its precursors, caffeic acid and glycine (B1666218), are well-understood, the specific enzymes responsible for their conjugation are unknown. Future research should focus on identifying and characterizing these novel enzymes.

The biosynthesis of caffeic acid typically proceeds from L-tyrosine via the phenylpropanoid pathway, involving enzymes such as tyrosine ammonia-lyase (TAL) and 4-coumarate 3-hydroxylase. nih.govresearchgate.net Glycine biosynthesis is a central part of primary metabolism. The key missing step is the amide bond formation between caffeoyl-CoA (the activated form of caffeic acid) and glycine. In mammals, a class of enzymes known as glycine N-acyltransferases (GLYATs) are responsible for conjugating various acyl-CoA molecules with glycine. researchgate.net It is plausible that a homologous enzyme or an enzyme with similar functionality exists in plants and other organisms that produce this compound.

Future research initiatives should include:

Genomic and Transcriptomic Screening: Searching for putative N-acyltransferase genes in organisms known to produce this compound.

Enzyme Assays: Heterologous expression of candidate genes and subsequent in vitro assays to confirm enzymatic activity with caffeoyl-CoA and glycine as substrates.

Metabolic Labeling Studies: Using isotopically labeled precursors (e.g., ¹³C-labeled tyrosine or ¹⁵N-labeled glycine) to trace the metabolic flow and confirm the biosynthetic pathway in vivo. researchgate.net

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current chemical synthesis of this compound and related amides often relies on standard peptide coupling methods. These methods can involve hazardous reagents, multiple protection/deprotection steps, and generate significant chemical waste. A critical future direction is the development of more efficient, sustainable, and scalable synthetic routes.

"Green chemistry" principles should guide the development of new synthetic strategies. nih.gov This could involve:

Enzymatic Synthesis: Utilizing enzymes like ligases or acyltransferases in vitro to catalyze the formation of the amide bond. This approach offers high specificity and mild reaction conditions.

Novel Solvent Systems: Replacing traditional volatile organic solvents like N,N-dimethylformamide (DMF) with greener alternatives such as N-octyl pyrrolidone (NOP) or aqueous-based systems. rsc.org

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can improve reaction efficiency, safety, and scalability while reducing waste.

Direct Carboxylation Routes: Investigating innovative methods that might utilize CO₂ as a C1 source for the glycine backbone, representing a highly sustainable approach. researchgate.net

The table below compares conventional and potential future synthetic approaches.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Catalyst | Chemical coupling reagents (e.g., DIC, HBTU) mdpi.com | Biocatalysts (e.g., ligases) |

| Solvents | DMF, DCM | N-octyl pyrrolidone (NOP), water, ionic liquids rsc.org |

| Efficiency | Often requires multiple steps, leading to lower overall yield | Potentially fewer steps, higher atom economy |

| Waste | Significant generation of chemical waste | Reduced waste, potential for solvent recovery rsc.org |

| Conditions | Often harsh temperatures and pressures | Mild, ambient conditions |

Advanced Analytical Methodologies for Trace Analysis in Complex Biological Samples

To understand the physiological roles and pharmacokinetics of this compound, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels in complex biological matrices such as plasma, tissues, and plant extracts.

Current methods for analyzing similar compounds often involve High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). researchgate.netgoogle.com Future research should focus on optimizing and validating these advanced techniques specifically for this compound. Key areas for development include:

LC-MS/MS Method Development: Establishing highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which can provide definitive structural confirmation and accurate quantification even in the presence of interfering substances.

Sample Preparation: Optimizing sample extraction techniques, such as solid-phase extraction (SPE), to efficiently isolate this compound from complex samples and improve analytical sensitivity.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for untargeted metabolomics studies to identify this compound and its metabolites without the need for pre-existing standards.

Chromatographic Separation: Developing methods using advanced column chemistries (e.g., C18 columns) with optimized mobile phases to achieve clear separation from isomeric compounds. google.com

Computational Design of Enhanced this compound Analogues with Targeted Biological Activities

Once the biological activities of this compound are better understood, computational chemistry and molecular modeling can be employed to design novel analogues with enhanced properties. This approach can accelerate the drug discovery process by predicting the activity of new compounds before they are synthesized.

This research avenue would include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with systematic modifications to both the caffeoyl and glycine moieties. The biological activities of these analogues would be tested to establish clear SARs, similar to studies performed on other glycine derivatives. nih.gov

Molecular Docking: If a specific protein target is identified (e.g., through proteomics), molecular docking simulations can be used to predict how different analogues bind to the target's active site.

Pharmacophore Modeling: Creating a 3D model of the essential chemical features required for biological activity. This model can then be used to screen virtual libraries of compounds to find new potential leads.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed analogues, helping to prioritize the synthesis of candidates with favorable drug-like properties.

By pursuing these integrated research directions, the scientific community can move beyond a preliminary characterization of this compound to a deep and actionable understanding of its chemical, biological, and therapeutic potential.

Q & A

Q. What are the key analytical techniques for identifying and characterizing N-(E)-Caffeoyl-glycine in laboratory settings?

this compound, an N-acylglycine derivative, requires multi-modal characterization:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the caffeoyl moiety (e.g., aromatic protons at δ 6.5–7.5 ppm) and glycine backbone (α-proton at δ 3.8–4.2 ppm). Compare with reference spectra of structurally similar compounds like N-Tigloylglycine .

- High-Performance Liquid Chromatography (HPLC): Use reversed-phase C18 columns with UV detection (280 nm for caffeoyl absorption). Retention times should be validated against synthetic standards .

- Mass Spectrometry (MS): ESI-MS in negative ion mode to detect [M-H]⁻ ions. Fragmentation patterns (e.g., loss of glycine moiety) confirm structural integrity .

Q. How can researchers optimize the synthesis of this compound?

Synthesis typically involves coupling caffeic acid with glycine via carbodiimide-mediated amidation:

- Reagents: Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF to minimize side reactions.

- Purification: Silica gel chromatography (eluent: ethyl acetate/methanol/water) or preparative HPLC. Monitor yield and purity using TLC or LC-MS .

- Critical Parameters: Maintain pH 6–7 during coupling to prevent esterification of caffeic acid.

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Storage: Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the caffeoyl group. Desiccate to avoid hygroscopic degradation .

- Safety: Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation; use fume hoods during synthesis .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in cellular models?

- Target Identification: Use affinity chromatography with immobilized this compound to pull down binding proteins. Validate interactions via Western blot or SPR (surface plasmon resonance) .

- Pathway Analysis: Combine RNA-seq or proteomics with pathway enrichment tools (e.g., KEGG, GO) to map affected pathways. Dose-response studies (0.1–100 µM) clarify potency .

- Controls: Include N-(Z)-Caffeoyl-glycine (stereoisomer) to assess stereospecific effects .

Q. How should contradictory data on this compound’s bioavailability be resolved?

- Source Analysis: Compare study designs (e.g., in vitro vs. in vivo models, solubility enhancers like DMSO or cyclodextrins). Contradictions often arise from differential membrane permeability assays .

- Method Harmonization: Standardize protocols for bioavailability assays (e.g., Caco-2 cell monolayers, PAMPA). Validate with internal standards like propranolol for permeability .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and efficacy. Use software like GraphPad Prism .

- Multiplicity Adjustments: Apply Bonferroni or Benjamini-Hochberg corrections for endpoints like cytokine levels or enzyme activity .

Key Considerations for Research Design

- Ethical Compliance: Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal models .

- Reproducibility: Pre-register protocols on platforms like Open Science Framework. Share raw data in repositories (e.g., Zenodo) .

Note: Data extrapolated from structurally analogous compounds due to limited direct studies on this compound. Experimental validation is strongly advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.